molecular formula C9H10N2O3 B569935 5-(Ethylamino)-2-nitrosobenzoic acid CAS No. 116548-70-0

5-(Ethylamino)-2-nitrosobenzoic acid

Cat. No.: B569935
CAS No.: 116548-70-0
M. Wt: 194.19
InChI Key: CYDOBKVNVXINAW-UHFFFAOYSA-N
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Description

5-(Ethylamino)-2-nitrosobenzoic acid derivatives, such as 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride, are critical intermediates in synthesizing benzo[a]phenoxazinium chlorides—a class of compounds with notable photophysical properties . These derivatives are synthesized via nitrosation of precursors like 3-(ethylamino)-4-methylphenol using sodium nitrite in hydrochloric acid and ethanol-water mixtures . The nitroso (-NO) and ethylamino (-NHCH₂CH₃) groups confer unique reactivity, enabling cyclization reactions with naphthalen-1-amine derivatives under acidic conditions .

Properties

CAS No.

116548-70-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19

IUPAC Name

5-(ethylamino)-2-nitrosobenzoic acid

InChI

InChI=1S/C9H10N2O3/c1-2-10-6-3-4-8(11-14)7(5-6)9(12)13/h3-5,10H,2H2,1H3,(H,12,13)

InChI Key

CYDOBKVNVXINAW-UHFFFAOYSA-N

SMILES

CCNC1=CC(=C(C=C1)N=O)C(=O)O

Synonyms

Benzoic acid, 5-(ethylamino)-2-nitroso- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The ethylamino and nitroso substituents distinguish 5-(ethylamino)-2-nitrosobenzoic acid derivatives from structurally related compounds:

Compound Substituents Key Functional Groups
5-(Ethylamino)-2-nitrosobenzoic acid derivatives -NHCH₂CH₃, -NO Nitroso, ethylamino
2-Amino-5-nitrobenzoic acid (CAS 616-79-5) -NH₂, -NO₂ Nitro, amino
5-Amino-2-nitrobenzoic acid (CAS 13280-60-9) -NH₂, -NO₂ Nitro, amino
5-Nitrosalicylic acid -OH, -NO Nitroso, hydroxyl
  • Nitroso vs. Nitro Groups: The nitroso group (-NO) is less electron-withdrawing than nitro (-NO₂), influencing electronic properties and reactivity. For example, nitroso derivatives participate in cyclization reactions to form phenoxazines, while nitro analogs are less reactive in such contexts .
  • Ethylamino vs. Amino Groups: The ethylamino group enhances solubility in organic solvents compared to unsubstituted amino (-NH₂) derivatives, facilitating reactions in ethanol or dichloromethane .

Physical Properties

  • Melting Points: Nitro derivatives like 2-amino-5-nitrobenzoic acid exhibit higher melting points (234–278°C) compared to nitroso analogs, which are typically isolated as hydrochloride salts (blue solids) without reported melting points . This suggests nitroso compounds may exhibit lower thermal stability.
  • Solubility: The ethylamino group improves solubility in polar aprotic solvents (e.g., dichloromethane-methanol mixtures), whereas nitro-substituted analogs require stronger acids or bases for dissolution .

Substituent Effects on Reactivity

  • Alkyl vs. Aryl Amines: Reactions with bulkier amines (e.g., N-(2-cyclohexylethyl)naphthalen-1-amine) yield benzo[a]phenoxazines with moderate efficiency (~60–70% yields) compared to simpler alkylamines (~90–93%), indicating steric hindrance impacts cyclization .
  • Methyl Substituents: The 4-methyl group in 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride enhances regioselectivity during cyclization, a feature absent in unmethylated analogs .

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